molecular formula C15H19N3O2S2 B13802918 Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-

Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-

Katalognummer: B13802918
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: ZPPTYHSTRJPJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a thieno[2,3-D]pyrimidin-2-YL moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- involves several steps, including the formation of the thieno[2,3-D]pyrimidin-2-YL core and the subsequent attachment of the cyclopentyl and acetamide groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product’s purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.

Analyse Chemischer Reaktionen

Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: The compound’s properties make it suitable for various industrial applications, such as in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thieno[2,3-D]pyrimidine derivatives: These compounds share the thieno[2,3-D]pyrimidine core but differ in their substituents.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to different cores.

    Acetamide derivatives: Molecules containing the acetamide group but with varying additional functional groups.

The uniqueness of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- lies in its specific combination of these groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C15H19N3O2S2

Molekulargewicht

337.5 g/mol

IUPAC-Name

N-cyclopentyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H19N3O2S2/c1-8-9(2)22-14-12(8)13(20)17-15(18-14)21-7-11(19)16-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,16,19)(H,17,18,20)

InChI-Schlüssel

ZPPTYHSTRJPJPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.